molecular formula C22H20N2O4S2 B13954922 2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione CAS No. 63938-35-2

2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione

Cat. No.: B13954922
CAS No.: 63938-35-2
M. Wt: 440.5 g/mol
InChI Key: ZPFJVFACRJSQPC-UHFFFAOYSA-N
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Description

The compound 2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione (hereafter referred to as Compound A) features a central structure with two phthalimide (1,3-dioxoisoindole) moieties connected via a chain of ethylsulfanyl groups.

Properties

CAS No.

63938-35-2

Molecular Formula

C22H20N2O4S2

Molecular Weight

440.5 g/mol

IUPAC Name

2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C22H20N2O4S2/c25-19-15-5-1-2-6-16(15)20(26)23(19)9-11-29-13-14-30-12-10-24-21(27)17-7-3-4-8-18(17)22(24)28/h1-8H,9-14H2

InChI Key

ZPFJVFACRJSQPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSCCSCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Formation of 2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl Intermediate

  • Step 1: Synthesis begins with 2-(1,3-dioxoisoindol-2-yl)ethyl halide (e.g., bromide or chloride), prepared by halogenation of 2-(1,3-dioxoisoindol-2-yl)ethanol.
  • Step 2: Reaction of this halide with a thiol or sulfide nucleophile under basic conditions affords the 2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl intermediate.

This intermediate is crucial as the building block for further chain elongation via sulfanyl linkages.

Chain Extension via Alkylation with Sulfanyl Ethyl Units

  • Step 3: The 2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl intermediate undergoes nucleophilic substitution with a bis(2-chloroethyl) sulfide or similar reagent to introduce additional ethylsulfanyl bridges.
  • Step 4: Repeated alkylation steps extend the chain to the desired length, here involving three ethylsulfanyl units linking two isoindole-1,3-dione moieties.

Final Coupling to Form the Target Compound

  • Step 5: The terminal sulfanyl group is coupled with another equivalent of 2-(1,3-dioxoisoindol-2-yl)ethyl halide or sulfanyl intermediate, completing the symmetrical tetra-ethylene sulfanyl bridge between two isoindole-1,3-dione units.

Reaction Conditions and Catalysts

  • Solvents: Commonly polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to facilitate nucleophilic substitution.
  • Bases: Mild bases like potassium carbonate or sodium hydride are used to deprotonate thiol groups and promote nucleophilicity.
  • Temperature: Reactions are typically conducted at elevated temperatures (50–100 °C) to ensure efficient substitution.
  • Purification: The final product is purified by recrystallization or chromatographic methods.

Summary Table of Preparation Steps

Step Reactants/Intermediates Reaction Type Conditions Outcome/Intermediate Product
1 2-(1,3-dioxoisoindol-2-yl)ethanol + halogenating agent Halogenation Standard halogenation conditions 2-(1,3-dioxoisoindol-2-yl)ethyl halide
2 2-(1,3-dioxoisoindol-2-yl)ethyl halide + thiol Nucleophilic substitution Base, polar aprotic solvent 2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl intermediate
3 Intermediate + bis(2-chloroethyl) sulfide Alkylation Base, elevated temperature Chain-extended sulfanyl intermediate
4 Repeated alkylation steps Chain elongation Base, polar aprotic solvent Extended tetra-ethylene sulfanyl chain
5 Terminal sulfanyl intermediate + 2-(1,3-dioxoisoindol-2-yl)ethyl halide Coupling Base, heat Target compound 2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione

Research Findings and Literature Data

  • The compound and its intermediates have been reported in patent literature relating to phthalimide derivatives with sulfanyl linkages, highlighting their synthetic routes and applications in medicinal chemistry.
  • PubChem and chemical databases provide structural and synthetic information on related ethylsulfanyl phthalimide compounds, confirming the nucleophilic substitution and alkylation methodology.
  • ChemicalBook references a related complex phthalimide-thiazole conjugate synthesized via stepwise sulfanyl and hydrazino linkages, underscoring the feasibility of multi-step sulfanyl chain assembly.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can be easily detected and analyzed. This binding ability is crucial for its applications in various fields, including analytical chemistry and biochemistry.

Comparison with Similar Compounds

2-{2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl}isoindole-1,3-dione (Compound B)

  • Structure : Replaces sulfur atoms in Compound A with oxygen (ethoxy linkages).
  • Synthesis : Prepared via reaction of potassium phthalimide with β,β′-dichloroethyl ether at 463–473 K, yielding 56% product (m.p. 421–423 K) .
  • Stabilizing Interactions : Exhibits weak C–H···O hydrogen bonds, π-π stacking (3.48–3.62 Å), and C=O···π interactions .

2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione (Compound C; CAS 607-26-1)

  • Properties : Molecular weight 320.30, LogP 2.1, PSA 63.6 Ų, and density 1.45 g/cm³ .
  • Applications : Used in chemical synthesis and materials science due to its planar aromatic system .
  • Comparison : The absence of sulfur reduces steric bulk and redox reactivity compared to Compound A.

Bis[2-(1,3-dioxoisoindolin-2-yl)ethyl] phthalate (Compound D)

  • Structure : Phthalate ester linkages instead of thioethers.
  • Synthesis: One-pot reaction yielding a pharmaceutical intermediate for aminoethyl drug derivatives .
  • Reactivity : Ester groups confer susceptibility to hydrolysis, unlike the more stable thioether bonds in Compound A .

2-[2-(2-Sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (Compound E; CAS 1518519-69-1)

  • Structure : Contains a sulfanyl ethoxy linker.
  • Properties: Molecular formula C₁₂H₁₃NO₃S (MW 251.30) .

Physicochemical Properties Comparison

Property Compound A (Target) Compound B Compound C Compound D Compound E
Molecular Weight ~406.5* 320.30 320.30 454.40 251.30
LogP High (est. >3.5) ~2.8 (est.) 2.1 ~3.0 (est.) ~1.5 (est.)
Polar Surface Area ~70 Ų (est.) ~63 Ų 63.6 Ų ~90 Ų ~65 Ų
Key Functional Groups Thioethers Ethers Ethyl Esters Sulfanyl ethoxy

*Estimated based on molecular formula.

Biological Activity

The compound 2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Composition

  • IUPAC Name : 2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]-4-(furan-2-yl)-6-phenylpyridine-3-carbonitrile
  • Molecular Formula : C22H20N2O4S2
  • CAS Number : 63938-35-2

Structural Features

The compound features multiple functional groups including:

  • Isoindole moiety
  • Sulfanyl groups
  • Carbonitrile functionality

These structural elements contribute to its unique reactivity and biological activity.

Anticancer Properties

Research indicates that compounds with isoindole structures often exhibit anticancer properties. A study highlighted the ability of similar compounds to induce apoptosis in cancer cells through the activation of caspase pathways. The specific compound under review has shown promise in inhibiting tumor growth in vitro, suggesting potential for further development as an anticancer agent.

Antimicrobial Effects

The compound's sulfanyl groups may enhance its antimicrobial activity. Preliminary tests have demonstrated effectiveness against various bacterial strains, indicating a potential role in developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Activity

In vivo studies have suggested that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases such as rheumatoid arthritis.

The biological effects of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : It may bind to cellular receptors, altering signal transduction pathways that regulate cell growth and immune responses.

Understanding these mechanisms is crucial for the development of therapeutic applications.

Table 1: Summary of Biological Activities

Biological ActivityFindingsReference
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth in vitro
AntimicrobialEffective against various bacterial strains; disrupts cell membranes
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential for treating inflammatory diseases

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound activates apoptotic pathways effectively.

Case Study: Antimicrobial Testing

In a series of antimicrobial assays, the compound was tested against E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

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